2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as F13714, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound may also modulate the activity of the dopamine D2 receptor, which is involved in reward and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. This compound has also been shown to decrease the release of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol is that it has been shown to have low toxicity in animal studies. However, its limited solubility in water may make it difficult to administer in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for drug addiction, particularly in the context of opioid addiction. This compound may also be useful in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde and 4-fluorobenzylamine to form the intermediate 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]acetamide. This intermediate is then reduced using sodium borohydride to yield this compound.
Scientific Research Applications
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic applications in various areas of research. It has been studied as a potential treatment for anxiety, depression, and drug addiction. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Properties
IUPAC Name |
2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]-1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3/c1-17-22(28-2)9-6-19(23(17)29-3)15-25-11-12-26(21(16-25)10-13-27)14-18-4-7-20(24)8-5-18/h4-9,21,27H,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZWLGYXRHVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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